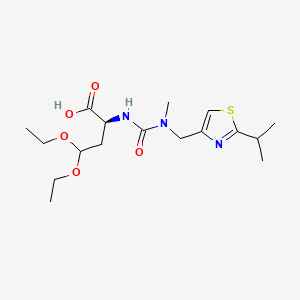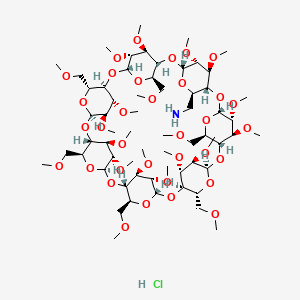
Heptakis(2,3-di-O-methyl)-hexakis(6-O-methyl)-6-monodeoxy-6-monoamino-beta-cyclodextrin Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptakis(2,3-di-O-methyl)-hexakis(6-O-methyl)-6-monodeoxy-6-monoamino-beta-cyclodextrin Hydrochloride is a derivative of beta-cyclodextrin, a cyclic oligosaccharide composed of seven glucose units. This compound is characterized by the presence of multiple methyl and amino groups, which enhance its solubility and reactivity. Beta-cyclodextrin derivatives are widely studied for their ability to form inclusion complexes with various guest molecules, making them valuable in numerous scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Heptakis(2,3-di-O-methyl)-hexakis(6-O-methyl)-6-monodeoxy-6-monoamino-beta-cyclodextrin Hydrochloride involves several steps. Initially, beta-cyclodextrin is dissolved in a suitable solvent such as dry dimethylformamide (DMF). Sodium hydroxide is then added to the solution, followed by the slow addition of methylating agents like dimethyl sulfate. The reaction mixture is stirred under controlled conditions to ensure complete methylation of the hydroxyl groups .
Industrial Production Methods
Industrial production of this compound typically follows a similar synthetic route but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. The final product is purified through crystallization or chromatography techniques to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Heptakis(2,3-di-O-methyl)-hexakis(6-O-methyl)-6-monodeoxy-6-monoamino-beta-cyclodextrin Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reactions typically conducted in polar solvents under mild conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield N-alkylated derivatives, while oxidation can produce corresponding oximes or nitriles .
Applications De Recherche Scientifique
Heptakis(2,3-di-O-methyl)-hexakis(6-O-methyl)-6-monodeoxy-6-monoamino-beta-cyclodextrin Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a chiral selector in chromatography for the separation of enantiomers.
Biology: Employed in the study of molecular recognition and host-guest chemistry.
Mécanisme D'action
The mechanism of action of Heptakis(2,3-di-O-methyl)-hexakis(6-O-methyl)-6-monodeoxy-6-monoamino-beta-cyclodextrin Hydrochloride involves the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin can encapsulate hydrophobic molecules, while the hydrophilic exterior interacts with the surrounding environment. This property is exploited in various applications, such as drug delivery, where the compound can enhance the solubility and bioavailability of poorly soluble drugs .
Comparaison Avec Des Composés Similaires
Similar Compounds
Heptakis(2,3,6-tri-O-methyl)-beta-cyclodextrin: Another methylated derivative of beta-cyclodextrin with similar solubility properties.
Heptakis(2,6-di-O-ethyl)-beta-cyclodextrin: An ethylated derivative used in gas chromatography.
Octakis(6-O-methyl-2,3-di-O-pentyl)-gamma-cyclodextrin: A gamma-cyclodextrin derivative used in chiral separations.
Uniqueness
Heptakis(2,3-di-O-methyl)-hexakis(6-O-methyl)-6-monodeoxy-6-monoamino-beta-cyclodextrin Hydrochloride is unique due to the presence of both methyl and amino groups, which confer enhanced solubility and reactivity. This makes it particularly valuable in applications requiring high solubility and specific interactions with guest molecules .
Propriétés
Formule moléculaire |
C62H112ClNO34 |
|---|---|
Poids moléculaire |
1451.0 g/mol |
Nom IUPAC |
[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18S,20S,21S,23R,25S,26S,28R,30R,31R,33R,35R,36S,37R,38S,39R,40R,41S,42R,43S,44S,45R,46S,47R,48S,49R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecamethoxy-10,15,20,25,30,35-hexakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C62H111NO34.ClH/c1-64-22-29-36-43(71-8)51(79-16)58(86-29)94-38-31(24-66-3)88-60(53(81-18)45(38)73-10)96-40-33(26-68-5)90-62(55(83-20)47(40)75-12)97-41-34(27-69-6)89-61(54(82-19)48(41)76-13)95-39-32(25-67-4)87-59(52(80-17)46(39)74-11)93-37-30(23-65-2)85-57(50(78-15)44(37)72-9)91-35-28(21-63)84-56(92-36)49(77-14)42(35)70-7;/h28-62H,21-27,63H2,1-20H3;1H/t28-,29-,30-,31-,32-,33+,34+,35-,36-,37-,38-,39-,40+,41+,42+,43+,44+,45+,46+,47-,48-,49-,50-,51-,52-,53-,54+,55+,56-,57-,58-,59-,60-,61+,62-;/m1./s1 |
Clé InChI |
CLWHDCUOLBUHIV-RCASRGMPSA-N |
SMILES isomérique |
COC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3OC)OC)O[C@H]4[C@@H](O[C@@H]([C@H]([C@@H]4OC)OC)O[C@H]5[C@@H](O[C@H]([C@H]([C@@H]5OC)OC)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6OC)OC)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7OC)OC)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8OC)OC)CN)COC)COC)COC)COC)COC)OC)OC.Cl |
SMILES canonique |
COCC1C2C(C(C(O1)OC3C(OC(C(C3OC)OC)OC4C(OC(C(C4OC)OC)OC5C(OC(C(C5OC)OC)OC6C(OC(C(C6OC)OC)OC7C(OC(C(C7OC)OC)OC8C(OC(O2)C(C8OC)OC)CN)COC)COC)COC)COC)COC)OC)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



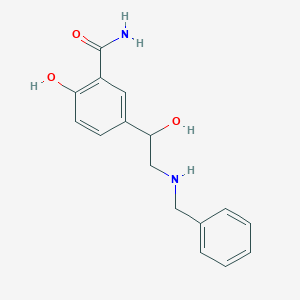
![Ethyl 2-[methyl-(6-methyl-2-nitropyridin-3-yl)amino]acetate](/img/structure/B13850994.png)
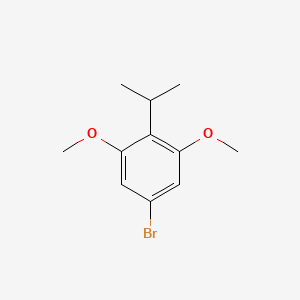
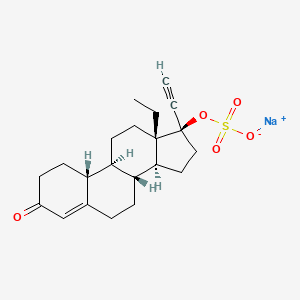
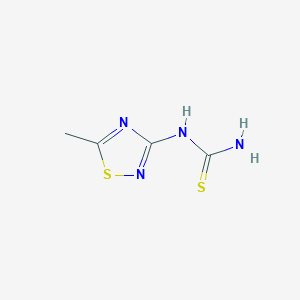
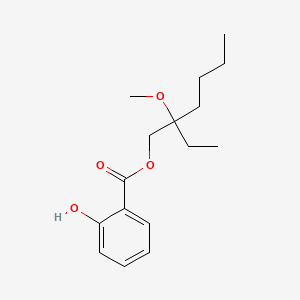
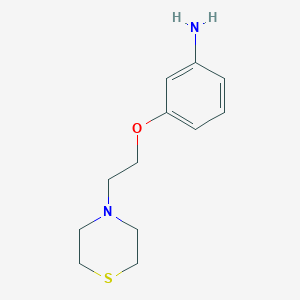
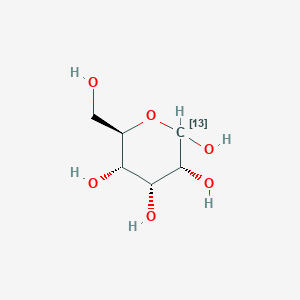
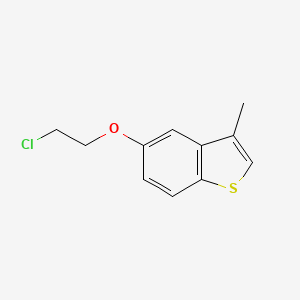
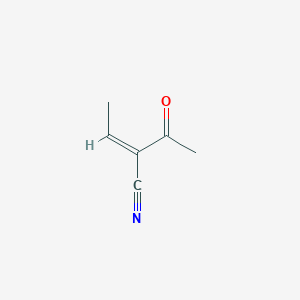

![sodium;4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carboxylate](/img/structure/B13851056.png)
